An In-depth Technical Guide to the Synthesis of ISO-CHLORIDAZON and its Derivatives
An In-depth Technical Guide to the Synthesis of ISO-CHLORIDAZON and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for ISO-CHLORIDAZON, its isomer CHLORIDAZON, and related derivatives. It includes detailed experimental protocols, quantitative data, and visual diagrams of the core chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of pyridazinone-based compounds.
Core Synthesis of the Pyridazinone Ring
The foundational structure of CHLORIDAZON and its derivatives is the pyridazinone ring. A common and effective method for the synthesis of this heterocyclic system involves the reaction of mucochloric acid with a hydrazine (B178648) derivative. This reaction proceeds via a cyclocondensation mechanism to form a dichlorinated pyridazinone intermediate, which can then be further modified.
Caption: General synthesis of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone core.
Synthesis of CHLORIDAZON (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)
CHLORIDAZON, also known by the common name Pyrazon, is a widely used herbicide. Its synthesis is well-established and typically involves the amination of a dichlorinated pyridazinone precursor.
One of the primary industrial synthesis routes for CHLORIDAZON starts from 4,5-dichloro-2-phenyl-3(2H)-pyridazinone. This intermediate is then subjected to amination, where one of the chlorine atoms is substituted by an amino group. The regioselectivity of this amination is crucial and can be influenced by reaction conditions. The synthesis of CHLORIDAZON favors the substitution of the chlorine atom at the C5 position.
Caption: Synthesis of CHLORIDAZON via amination of the dichlorinated precursor.
Another significant industrial synthesis pathway for CHLORIDAZON starts with the sulfonation of phenol (B47542) to produce 4-hydroxybenzenesulfonic acid. This is followed by chlorination and cyclization with a hydrazine derivative, and finally amination to yield the final product.
Synthesis of ISO-CHLORIDAZON (4-amino-5-chloro-2-phenylpyridazin-3-one)
ISO-CHLORIDAZON is a positional isomer of CHLORIDAZON and is often found as an impurity in commercial CHLORIDAZON formulations[1]. The synthesis of ISO-CHLORIDAZON also starts from the same 4,5-dichloro-2-phenyl-3(2H)-pyridazinone precursor. The key difference lies in the position of amination. In the case of ISO-CHLORIDAZON, the amino group is introduced at the C4 position of the pyridazinone ring.
While specific conditions to selectively synthesize ISO-CHLORIDAZON are not as widely reported as for CHLORIDAZON, the control of regioselectivity in nucleophilic aromatic substitution on the pyridazinone ring is the critical factor. It is plausible that modifications to the reaction conditions, such as the solvent, temperature, and the nature of the aminating agent, could favor the formation of the 4-amino isomer.
Caption: Postulated synthesis of ISO-CHLORIDAZON via C4 amination.
Synthesis of Key Derivatives
Desphenyl-chloridazon
Desphenyl-chloridazon is a significant metabolite of CHLORIDAZON[2][3]. Its synthesis involves the formation of the pyridazinone ring without the N-phenyl group. This can be achieved by using hydrazine instead of phenylhydrazine in the initial cyclocondensation reaction with a suitable four-carbon precursor.
N-Substituted Derivatives
A wide range of N-substituted CHLORIDAZON derivatives can be synthesized for various research applications, including the development of new bioactive molecules. A general approach involves the N-alkylation or N-arylation of the pyridazinone ring. For instance, N-substituted derivatives can be prepared by reacting the parent pyridazinone with an appropriate alkyl or aryl halide in the presence of a base.
Caption: General pathway for the synthesis of N-substituted pyridazinone derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of CHLORIDAZON and its precursors based on the available literature.
| Reaction | Starting Material | Reagents | Conditions | Yield | Reference |
| Synthesis of 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone | Mucochloric acid, p-methylphenyl hydrazine | Diluted H2SO4 (3M) | Reflux, 2h | 96% | [4] |
| Synthesis of CHLORIDAZON | 4,5-Dichloro-2-phenyl-pyridazinone | 20% aqueous ammonia, 4-hydroxyphenyl-acetic acid | 100-110°C, 4h in autoclave | 91% | [5] |
Detailed Experimental Protocols
Synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one[4]
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To a mixture of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulphuric acid (3M, 150 mL), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).
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Stir the reaction mixture at room temperature.
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Reflux the solution for 2 hours.
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The resulting product can be used in subsequent steps, with a reported yield of 96%.
Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (CHLORIDAZON)[5]
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In a small autoclave, heat a mixture of 4,5-Dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) to 100-110°C with stirring for 4 hours.
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Cool the reaction mixture to room temperature.
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Isolate the resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone by filtration.
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Wash the precipitate with water and dry.
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The reported yield of pure 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is 1.86 g, with an additional 0.15 g in the mother liquor and washings, for a total yield of 91%.
General Procedure for the Synthesis of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives[4]
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To a mixture of crude [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (1.99 g; 7.84 mmol) in acetonitrile (B52724) (20 mL), add the desired substituted amine (10 mmol) and anhydrous cesium carbonate (2.54 g; 7.84 mmol).
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Reflux the reaction mixture for 1.5 to 2.5 hours.
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Monitor the reaction progress by TLC.
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Upon completion, perform an appropriate work-up to isolate the product.
